8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-11(5-3-1)8-14-12-6-7-13(14)10-15-9-12/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHMFUYFVMLYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pharmacological Profile of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold in Neuropharmacology
The 8-azabicyclo[3.2.1]octane framework, the core of the tropane alkaloids, has long been a focal point in medicinal chemistry due to its profound impact on the central nervous system (CNS).[1] Derivatives of this rigid bicyclic scaffold have yielded a diverse array of pharmacologically active agents, from muscarinic receptor antagonists to potent inhibitors of monoamine transporters.[1] This guide delves into a specific and promising subclass: the 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane derivatives. The introduction of an oxygen atom at the 3-position and a benzyl group on the nitrogen atom imparts unique stereoelectronic properties that significantly influence their interaction with key neurological targets.
This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the pharmacological profile of these derivatives. We will explore their synthesis, structure-activity relationships (SAR), and primary molecular targets, with a particular focus on the monoamine transporters. Furthermore, we will provide detailed experimental protocols for the characterization of these compounds and discuss the downstream signaling implications of their mechanism of action.
The Strategic Importance of the 8-Benzyl and 3-Oxa Moieties
The rationale behind the design of 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane derivatives lies in the strategic combination of two key structural features:
-
The 3-Oxa Substitution: The replacement of a methylene group with an oxygen atom in the bicyclic ring system alters the scaffold's conformation and electronic distribution. This modification can influence binding affinity and selectivity for various transporters and receptors. The oxygen atom can also participate in hydrogen bonding interactions within the binding pocket of the target protein, a feature absent in the parent carbocyclic analogues.
-
The 8-Benzyl Substitution: The introduction of a benzyl group on the nitrogen atom has been shown to be a critical determinant of potency and selectivity, particularly for the dopamine transporter (DAT).[2] The aromatic ring of the benzyl group can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the transporter's binding site, thereby enhancing affinity.
The interplay of these two moieties creates a unique pharmacological profile that distinguishes these compounds from other bicyclo[3.2.1]octane derivatives.
Primary Pharmacological Target: The Monoamine Transporters
The primary pharmacological targets for 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane derivatives are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transmembrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission. Inhibition of these transporters leads to an increase in the extracellular concentration of monoamines, a mechanism that underlies the therapeutic effects of many antidepressant and psychostimulant drugs.
Structure-Activity Relationships (SAR): A Comparative Analysis
While a comprehensive SAR study specifically for a series of 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane derivatives is not extensively documented in a single publication, we can infer key relationships by examining structurally related compounds.
A study on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives revealed that 8-benzyl analogues exhibit high affinity for DAT.[2] Notably, an 8-(4-chlorobenzyl) derivative demonstrated significant selectivity for DAT over NET.[2] This highlights the importance of the electronic properties of the benzyl substituent in fine-tuning selectivity.
Furthermore, research on 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters has provided valuable insights into the role of the 3-oxa scaffold.[3] These studies have shown that modifications at the 3-position can significantly impact affinity and selectivity for DAT and SERT.[3]
Key SAR Insights:
-
N-Substitution: The presence of a benzyl group at the 8-position generally confers high DAT affinity. Substitution on the benzyl ring can modulate selectivity between DAT, SERT, and NET.
-
3-Position Substitution: The nature of the substituent at the 3-position of the bicyclic ring is a major determinant of affinity and selectivity for monoamine transporters.
-
Stereochemistry: The stereochemical configuration of substituents on the bicyclic scaffold is crucial for potent interactions with the monoamine transporters.
Quantitative Pharmacological Data
The following table summarizes the binding affinities of representative 8-azabicyclo[3.2.1]octane and 8-oxa-bicyclo[3.2.1]octane derivatives at human monoamine transporters. This data provides a quantitative basis for understanding the pharmacological profile of these scaffolds.
| Compound ID | Scaffold | R (at N8) | X (at C3) | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity | Reference |
| 1 | 8-azabicyclo[3.2.1]octane | Benzyl | diarylmethoxyethylidenyl | High Affinity | - | - | - | - | [2] |
| 2 | 8-azabicyclo[3.2.1]octane | 4-Chlorobenzyl | diarylmethoxyethylidenyl | 3.9 | - | >5300 | - | >1358 | [2] |
| 3 | 8-oxabicyclo[3.2.1]octane | - | 3-(4'-cyanobiphenyl-3-yl) | 13 | >10000 | - | >769 | - | [3] |
| 4 | 8-oxabicyclo[3.2.1]octane | - | 3-(4'-(trifluoromethyl)biphenyl-3-yl) | 15 | >10000 | - | >667 | - | [3] |
Note: Data for direct 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane derivatives is limited in the public domain. The presented data for related compounds illustrates the potential for high DAT affinity and selectivity within this class of molecules.
Experimental Protocols
The characterization of 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane derivatives as monoamine transporter ligands involves a combination of binding and functional assays.
Representative Synthesis of the 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane Core
Caption: Representative synthetic workflow for the 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane core.
Step-by-Step Methodology:
-
Diels-Alder Cycloaddition: Furan is reacted with N-benzylmaleimide in a suitable solvent (e.g., toluene) at elevated temperature to afford the exo-Diels-Alder adduct, 7-benzyl-7-aza-3-oxabicyclo[3.2.2]non-8-ene-6,8-dione.
-
Purification: The resulting adduct is purified by column chromatography on silica gel.
-
Reductive Cleavage: The purified adduct is then subjected to reduction with a strong reducing agent, such as lithium aluminum hydride (LiAlH4), in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran) to reduce the imide and effect ring rearrangement to the desired 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane.
-
Work-up and Purification: The reaction is carefully quenched, and the crude product is extracted and purified by column chromatography or crystallization to yield the final compound.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human dopamine transporter (hDAT).
Materials:
-
Membrane preparations from cells stably expressing hDAT (e.g., HEK293 or CHO cells)
-
Radioligand: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
Non-specific binding determinant: 10 µM GBR 12909 or 10 µM cocaine
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Addition of Reagents:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of hDAT membrane preparation.
-
Non-specific Binding: Add 50 µL of non-specific binding determinant, 50 µL of radioligand solution, and 100 µL of hDAT membrane preparation.
-
Test Compound: Add 50 µL of the test compound at various concentrations, 50 µL of radioligand solution, and 100 µL of hDAT membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³H]Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine by cells expressing hDAT.
Materials:
-
HEK293 or other suitable cells stably expressing hDAT
-
[³H]Dopamine
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
96-well cell culture plates
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed the hDAT-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.
-
Initiation of Uptake: Add [³H]dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Rapidly wash the cells three times with ice-cold uptake buffer to terminate the uptake.
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer or 1% SDS. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of [³H]dopamine uptake by the test compound from the concentration-response curve.
Downstream Signaling Consequences of DAT Inhibition
Inhibition of the dopamine transporter by 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane derivatives leads to an accumulation of dopamine in the synaptic cleft. This increased synaptic dopamine concentration results in enhanced activation of postsynaptic dopamine receptors (D1-like and D2-like families), triggering a cascade of downstream signaling events.
Caption: Downstream signaling pathway following DAT inhibition.
The primary downstream signaling pathway affected by DAT inhibition involves the modulation of cyclic adenosine monophosphate (cAMP) levels. Activation of D1-like receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA). Conversely, activation of D2-like receptors inhibits adenylyl cyclase, resulting in decreased cAMP levels. The net effect on a given neuron will depend on the predominant dopamine receptor subtype expressed. These changes in cAMP and PKA activity ultimately lead to the phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which in turn regulate the expression of genes involved in neuronal plasticity, reward, and mood.
Conclusion and Future Directions
The 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane scaffold represents a promising platform for the development of novel CNS-active agents, particularly as potent and selective inhibitors of the dopamine transporter. The unique combination of the 3-oxa and 8-benzyl moieties offers significant opportunities for fine-tuning the pharmacological profile of these derivatives. The available data on related compounds suggests that this class of molecules has the potential for high DAT affinity and selectivity, which are desirable characteristics for the development of treatments for various neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.
Future research in this area should focus on the systematic synthesis and pharmacological evaluation of a broader range of 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane derivatives to establish a comprehensive structure-activity relationship. This will involve the exploration of various substituents on the benzyl ring and at other positions of the bicyclic scaffold. Furthermore, in vivo studies are warranted to assess the pharmacokinetic properties, efficacy, and safety of lead compounds from this series. A deeper understanding of the pharmacological profile of these intriguing molecules will undoubtedly pave the way for the discovery of novel and improved therapeutics for a variety of CNS disorders.
References
-
Dukat, M., et al. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. ACS Chemical Neuroscience, 2(12), 704-716. [Link]
-
Smolec, B., et al. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 20(4), 1499-1511. [Link]
-
Reith, M. E. A., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 70(1), 12.15.1-12.15.22. [Link]
-
Gao, D., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]-Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Dissertation, Universität Regensburg. [Link]
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Novel Bicyclic Scaffolds for Dopamine D3 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dopamine D3 receptor (D3R) has emerged as a critical therapeutic target for a spectrum of neuropsychiatric and substance use disorders. Its preferential expression in the limbic regions of the brain, which are associated with cognition, emotion, and reward, distinguishes it from the closely related D2 receptor (D2R).[1][2] However, the high structural homology between D2R and D3R presents a formidable challenge in the development of selective ligands.[1][3][4] This guide provides a comprehensive overview of the principles and methodologies driving the discovery of novel bicyclic scaffolds as selective D3R ligands. We will delve into the rationale behind targeting the D3R, explore various bicyclic structural motifs, and detail the experimental workflows for their synthesis and pharmacological characterization.
The Rationale for Targeting the Dopamine D3 Receptor
The D3R is implicated in the pathophysiology of several central nervous system (CNS) disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[1][5] Unlike D2R antagonists, which are associated with motor side effects, selective D3R antagonists are expected to have a more favorable side-effect profile due to the distinct distribution of D3R in the brain.[1] Growing preclinical evidence suggests that D3R antagonists can regulate the motivation to self-administer drugs and disrupt cue-induced craving, making them promising candidates for addiction pharmacotherapies.[6][7] Furthermore, selective D3R antagonism has been shown to improve cognitive function in animal models, highlighting its potential for treating the cognitive deficits associated with schizophrenia.[2][8]
D3R Signaling and Therapeutic Hypotheses
The D3R is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. D3Rs can exist as homodimers or form heterodimers with D1 or D2 receptors, which can modulate their signaling properties.[1][9] The therapeutic potential of D3R ligands is based on the hypothesis that modulating D3R activity can normalize dopamine signaling in brain circuits disrupted in disease states.
Caption: Dopamine D3 Receptor Signaling Pathway.
The Rise of Bicyclic Scaffolds
The development of D3R-selective ligands has been a significant challenge due to the high sequence homology with the D2R, particularly within the orthosteric binding site.[10] To overcome this, medicinal chemists have increasingly turned to bitopic ligands and scaffolds that can exploit subtle differences in the secondary binding pockets of the two receptors.[11][12][13] Bicyclic scaffolds, with their conformationally restricted structures, offer a promising approach to achieve high affinity and selectivity.
Key Bicyclic Motifs in D3R Ligand Design
Several bicyclic scaffolds have been explored for their potential as D3R ligands. These rigid structures can orient key pharmacophoric features in a precise manner, leading to enhanced binding affinity and selectivity.
2.1.1. Phenylpiperazine-Based Bicyclic Analogs
The phenylpiperazine moiety is a well-established pharmacophore for dopamine receptor ligands.[14] Incorporating this into a bicyclic system can lock the conformation and improve selectivity. For instance, compounds with a phenylpiperazine core linked to a bicyclic tail have shown high D3R affinity.
2.1.2. Conformationally Flexible Benzamide Scaffolds
Recent studies have reported a new class of D3R antagonists based on a conformationally flexible benzamide scaffold.[10][15][16][17] These compounds exhibit high affinity for the D3R and excellent selectivity over the D2R. The flexibility of the scaffold allows for optimal interaction with the secondary binding pocket of the D3R.
2.1.3. Eticlopride-Based Bitopic Ligands
The crystal structure of the D3R in complex with the antagonist eticlopride has provided a valuable template for the design of novel bitopic ligands.[5][13][18][19] By extending from the eticlopride scaffold to engage a secondary binding site, researchers have developed ligands with improved D3R affinity and selectivity.[13][18][19]
Synthetic Strategies and Methodologies
The synthesis of these complex bicyclic scaffolds requires multi-step synthetic routes. A general workflow for the synthesis and evaluation of novel D3R ligands is outlined below.
Caption: General workflow for D3R ligand synthesis and evaluation.
General Synthetic Approach
The synthesis of bicyclic D3R ligands often involves the construction of a core bicyclic amine, followed by the coupling of appropriate aryl or heteroaryl side chains. The specific synthetic routes are highly dependent on the target scaffold.
Purification and Characterization
After synthesis, the compounds are purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC). The structure and purity of the final compounds are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Pharmacological Evaluation
A critical step in the drug discovery process is the in vitro characterization of the synthesized compounds. This involves a battery of assays to determine the affinity, selectivity, and functional activity of the ligands at the D3R and other relevant receptors.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor.
Protocol: D3R Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably expressing the human D3R are cultured and harvested.[15] Cell membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.
-
Incubation: A fixed concentration of a D3R-selective radioligand (e.g., [³H]-(+)-PHNO or [¹²⁵I]HY-3-24) is incubated with the cell membranes in the presence of varying concentrations of the test compound.[15][16][17][20]
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
Functional Assays
Functional assays are used to determine whether a ligand is an agonist, antagonist, or partial agonist at the D3R.
4.2.1. cAMP Assays
Since the D3R is a Gi/o-coupled receptor, its activation leads to a decrease in intracellular cAMP levels. cAMP assays measure the ability of a ligand to modulate this response.
4.2.2. β-Arrestin Recruitment Assays
The recruitment of β-arrestin to the activated GPCR is another important signaling event. β-arrestin recruitment assays provide a measure of the functional activity of a ligand and its ability to compete with endogenous dopamine.[10][11][12][14]
Protocol: β-Arrestin Recruitment Assay
-
Cell Line: A cell line co-expressing the D3R fused to a protein fragment and β-arrestin fused to a complementary fragment is used.
-
Ligand Addition: The cells are incubated with the test compound.
-
Signal Detection: Agonist binding promotes the interaction of D3R and β-arrestin, bringing the two protein fragments together and generating a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: The potency (EC50 or IC50) and efficacy of the compound are determined from the dose-response curve.
High-Throughput Screening (HTS)
The development of fluorescent probes has enabled the use of high-throughput screening (HTS) compatible assays, such as fluorescence polarization, for the rapid screening of large compound libraries.[21]
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how the chemical structure of a ligand relates to its biological activity.[22] By systematically modifying the structure of a lead compound and evaluating the pharmacological effects of these changes, researchers can identify the key structural features required for high affinity and selectivity.[22]
Key SAR Insights for Bicyclic D3R Ligands
-
Bitopic Interactions: The incorporation of a secondary binding fragment that can interact with the secondary binding pocket of the D3R is a key strategy for improving selectivity.[10][13]
-
Linker Length and Flexibility: The length and flexibility of the linker connecting the primary and secondary pharmacophores are critical for optimal binding.[14]
-
Stereochemistry: The stereochemistry of the bicyclic scaffold can have a profound impact on binding affinity and selectivity.
| Compound ID | Bicyclic Scaffold | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2/D3) |
| Compound A | Phenylpiperazine-based | 1.2 | 150 | 125 |
| Compound B | Flexible Benzamide | 0.67 | 86.7 | 129 |
| Compound C | Eticlopride-based | 0.436 | 1.77 | 4 |
Table 1: Representative pharmacological data for different classes of bicyclic D3R ligands.
In Vivo Evaluation
Promising lead compounds identified from in vitro screening and SAR studies are then evaluated in animal models of neuropsychiatric disorders. These studies are crucial for assessing the in vivo efficacy, pharmacokinetic properties, and side-effect profile of the compounds.
Animal Models of Disease
-
Drug Self-Administration and Reinstatement Models: These models are used to evaluate the potential of D3R antagonists to treat substance use disorders.[1]
-
Cognitive Deficit Models: Models of cognitive impairment in schizophrenia are used to assess the pro-cognitive effects of D3R ligands.
-
Models of Parkinson's Disease: Animal models of Parkinson's disease are used to investigate the potential of D3R ligands to alleviate motor symptoms.
In Vivo Receptor Occupancy Studies
Positron Emission Tomography (PET) imaging with a D3R-selective radioligand can be used to determine the in vivo receptor occupancy of a test compound.[20] This information is critical for establishing a relationship between the dose of the drug, the extent of receptor blockade, and the observed behavioral effects.[3][20]
Conclusion and Future Directions
The development of novel bicyclic scaffolds has led to the discovery of highly potent and selective D3R ligands. These compounds represent a significant advancement in the field and hold great promise for the treatment of a range of neuropsychiatric disorders. Future research will focus on optimizing the pharmacokinetic properties of these ligands to improve their brain penetration and oral bioavailability. Furthermore, the exploration of new bicyclic scaffolds and the application of computational drug design methods will continue to drive the discovery of the next generation of D3R-selective therapeutics.
References
-
Pharmacological targeting of dopamine D3 receptors: Possible clinical applications of selective drugs - PubMed. (2015). PubMed. [Link]
-
Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - Frontiers. (2016). Frontiers. [Link]
-
Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - SciSpace. (n.d.). SciSpace. [Link]
-
Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PubMed. (2022). PubMed. [Link]
-
Full article: Selective dopamine D3 receptor antagonists. A decade of progress: 1997 – 2007. (2008). Taylor & Francis Online. [Link]
-
Fluorescence based HTS- compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. (2023). bioRxiv. [Link]
-
Design and Synthesis of D3R Bitopic Ligands with Flexible Secondary Binding Fragments - Perelman School of Medicine at the University of Pennsylvania. (2023). Perelman School of Medicine at the University of Pennsylvania. [Link]
-
Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC. (2021). PMC. [Link]
-
Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC. (2016). PMC. [Link]
-
Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PubMed. (2021). PubMed. [Link]
-
Ligand Discovery from a Dopamine D3 Receptor Homology Model and Crystal Structure. (n.d.). Nature. [Link]
-
Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D 3 -Selective Antagonists - MDPI. (2022). MDPI. [Link]
-
In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - PMC. (2024). PMC. [Link]
-
In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. (2024). Frontiers. [Link]
-
In vitro characterization of [I]HY-3-24, a selective ligand for the dopamine D3 receptor. (2024). ResearchGate. [Link]
-
Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight - Preprints.org. (2023). Preprints.org. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Dopamine D2/D3 Receptor Ligands. (n.d.). University of Barcelona. [Link]
-
Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC. (n.d.). PMC. [Link]
-
Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors - PubMed. (2023). PubMed. [Link]
-
Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec - Perelman School of Medicine at the University of Pennsylvania. (2023). Perelman School of Medicine at the University of Pennsylvania. [Link]
-
Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC. (n.d.). PMC. [Link]
-
Potential Mechanisms for Why Not All Antipsychotics Are Able to Occupy Dopamine D3 Receptors in the Brain in vivo - Frontiers. (2022). Frontiers. [Link]
-
Drugs for psychosis and mood: unique actions at D3, D2, and D1 dopamine receptor subtypes | CNS Spectrums | Cambridge Core. (2017). Cambridge Core. [Link]
-
Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands - PubMed. (2021). PubMed. [Link]
-
Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC. (n.d.). PMC. [Link]
-
1 Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning App - ChemRxiv. (n.d.). ChemRxiv. [Link]
-
Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
-
Structure Activity Relationships - Drug Design Org. (2005). Drug Design Org. [Link]
Sources
- 1. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Potential Mechanisms for Why Not All Antipsychotics Are Able to Occupy Dopamine D3 Receptors in the Brain in vivo [frontiersin.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological targeting of dopamine D3 receptors: Possible clinical applications of selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. med.upenn.edu [med.upenn.edu]
- 15. In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ricerca.uniba.it [ricerca.uniba.it]
- 22. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Methodological & Application
Application Note: Synthesis Protocols for 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane
Executive Summary & Structural Logic
The compound 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane (also known as N-benzyl-3-oxanortropane) represents a critical scaffold in medicinal chemistry, serving as a rigidified morpholine analogue. Unlike the more common tropane alkaloids (which possess a carbon bridge at the 3-position), this scaffold incorporates an ether linkage, imparting distinct hydrogen-bond accepting properties and altering the lipophilic vector of the molecule.
This guide details the "Pyrrolidine Ring Closure" strategy. This approach is selected over alternative routes (such as transannular etherification of cycloheptanes) due to its superior stereocontrol and scalability. The core logic relies on constructing the nitrogen-containing ring first, followed by the formation of the ether bridge, ensuring the correct [3.2.1] topology.
Structural Analysis
-
Bridgehead Atoms: C1 and C5.
-
Bridge 1 (1-atom): Nitrogen (Position 8, N-benzyl substituted).
-
Bridge 2 (2-atom): Ethano bridge (C6–C7).
-
Bridge 3 (3-atom): 2-Oxapropano bridge (C2–O3–C4).
Retrosynthetic Analysis & Pathway
The synthesis is best approached by disconnecting the ether bridge. This reveals a cis-disubstituted pyrrolidine diol. The cis-stereochemistry is crucial; the trans-isomer cannot cyclize to form the bridged system due to geometric constraints.
Pathway Diagram
Caption: Retrosynthetic logic flow from the target bridged ether back to the acyclic adipate precursor.
Detailed Experimental Protocols
Phase 1: Construction of the Pyrrolidine Core
Objective: Synthesis of Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate. Principle: Double nucleophilic substitution of a meso-dihalide by a primary amine. The use of meso-2,5-dibromoadipate favors the formation of the cis-pyrrolidine diester, which is essential for the final cyclization.
Reagents:
-
Diethyl meso-2,5-dibromoadipate (1.0 equiv)
-
Benzylamine (3.0 equiv)
-
Toluene (Solvent)
Protocol:
-
Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel with Diethyl meso-2,5-dibromoadipate (50.0 g, 139 mmol) and Toluene (250 mL).
-
Addition: Heat the solution to 80°C. Add Benzylamine (44.6 g, 417 mmol) dropwise over 45 minutes. The reaction is exothermic; control the addition rate to maintain gentle reflux.
-
Reflux: After addition, reflux the mixture for 12 hours.
-
Workup: Cool to room temperature (RT). Filter off the precipitated benzylamine hydrobromide salts.
-
Extraction: Wash the toluene filtrate with water (2 x 100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure. The crude oil can be purified via vacuum distillation (bp 160–165°C at 0.5 mmHg) or flash chromatography (Hexanes/EtOAc 4:1) to yield the product as a pale yellow oil.
Yield Target: 75–85%
Phase 2: Reduction to the Diol
Objective: Synthesis of cis-1-benzyl-2,5-bis(hydroxymethyl)pyrrolidine. Principle: Hydride reduction of the diester to the corresponding diol using Lithium Aluminum Hydride (LiAlH₄).
Safety Alert: LiAlH₄ is pyrophoric and reacts violently with water. Perform under strictly inert atmosphere (Argon/Nitrogen).
Protocol:
-
Setup: Flame-dry a 1L flask and cool under Argon. Add LiAlH₄ (8.0 g, 210 mmol) and anhydrous THF (300 mL). Cool to 0°C.[1]
-
Addition: Dissolve the Diester from Phase 1 (31.9 g, 100 mmol) in anhydrous THF (100 mL). Add this solution dropwise to the LiAlH₄ suspension over 1 hour, maintaining temperature <10°C.
-
Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (complete disappearance of ester).
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
8 mL water
-
8 mL 15% NaOH solution
-
24 mL water
-
-
Isolation: Stir until a white granular precipitate forms. Filter through a celite pad. Wash the pad with hot THF.
-
Drying: Concentrate the filtrate to obtain the crude diol. Recrystallize from Acetone/Hexane if necessary.
Yield Target: 85–92%
Phase 3: Cyclodehydration to the Bridged Ether
Objective: Synthesis of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane. Principle: Intramolecular etherification. This step is thermodynamically driven by the formation of the stable [3.2.1] bicyclic system. Two methods are provided; Method A is preferred for scalability.
Method A: Acid-Catalyzed Dehydration (Scalable)
Reagents:
-
cis-1-benzyl-2,5-bis(hydroxymethyl)pyrrolidine
-
Conc. H₂SO₄ (60% w/w) or p-Toluenesulfonic acid (pTsOH)
Protocol:
-
Reaction: Dissolve the diol (10.0 g) in 60% H₂SO₄ (50 mL).
-
Heating: Heat the mixture to 140°C (oil bath temperature) for 6–8 hours. The high temperature is required to effect the dehydration of the two primary alcohols.
-
Neutralization: Cool the reaction mixture to 0°C. Carefully basify with 50% NaOH solution to pH 10–11. Caution: Highly exothermic.
-
Extraction: Extract the aqueous layer with Steam Distillation (for high purity) or exhaustive extraction with Chloroform (3 x 100 mL).
-
Purification: Dry the organic layer (K₂CO₃), filter, and concentrate. The residue is distilled under vacuum or converted to the hydrochloride salt for crystallization (EtOH/Et₂O).
Method B: Sulfonyl Activation (Milder Conditions)
Protocol:
-
React the diol with 1.0 equiv of p-TsCl in Pyridine at 0°C to form the mono-tosylate.
-
Treat the intermediate with NaH (2.0 equiv) in DMF at 60°C to induce intramolecular displacement (Williamson ether synthesis type).
Yield Target: 60–70%
Data Summary & Characterization
| Parameter | Specification | Notes |
| Formula | C₁₃H₁₇NO | |
| MW | 203.28 g/mol | |
| Appearance | Colorless Oil / White Solid (HCl salt) | Free base oxidizes slowly in air. |
| ¹H NMR (CDCl₃) | δ 7.2-7.4 (m, 5H, Ph), 3.5 (s, 2H, Ph-CH₂), 3.6 (d, 2H, C2/C4-H eq), 3.8 (d, 2H, C2/C4-H ax), 3.1 (br s, 2H, C1/C5-H), 1.6-1.9 (m, 4H, C6/C7-H) | Symmetry: The molecule has a plane of symmetry. C2 and C4 protons are equivalent, as are C1/C5 and C6/C7. |
| ¹³C NMR | δ 139.1 (Ph-ipso), 128.x (Ph), 72.3 (C2/C4), 60.5 (C1/C5), 58.2 (Ph-CH₂), 25.8 (C6/C7) | Distinctive ether carbon shift at ~72 ppm. |
| Mass Spec | [M+H]⁺ = 204.14 |
Troubleshooting & Critical Parameters
Stereochemical Integrity
The success of Phase 3 depends entirely on the cis-configuration of the Phase 2 diol.
-
Checkpoint: Verify the stereochemistry of the diester in Phase 1. The meso-adipate precursor generally yields the cis-pyrrolidine, but high-temperature epimerization can occur. If the trans-diol is formed, it will not cyclize to the [3.2.1] system; it will likely polymerize or form elimination products.
N-Debenzylation (Optional Downstream)
If the free amine (3-oxa-8-azabicyclo[3.2.1]octane) is required:
-
Method: Hydrogenolysis using Pd(OH)₂/C (Pearlman's Catalyst) in MeOH with H₂ (50 psi).
-
Note: Standard Pd/C is often sluggish due to the steric bulk of the bicyclic cage.
References
-
Cignarella, G.; Nathansohn, G. (1961). Bicyclic Homologues of Morpholine. Journal of Organic Chemistry, 26(5), 1500–1504. Link
-
Cignarella, G.; Testa, E. (1963). 3-Oxa-8-azabicyclo[3.2.1]octane Derivatives. Journal of Medicinal Chemistry, 6(1), 29–33. Link
-
PubChem. (n.d.).[2] Compound Summary for CID 15235179, 3-Oxa-8-azabicyclo[3.2.1]octane.[2][3] Retrieved from .
-
Zaytsev, A. V. et al. (2025). Concise Syntheses of Bridged Morpholines. Tetrahedron. (Note: Contrasting synthesis of the 8-oxa-3-aza isomer). Link
Sources
Functionalization of 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane at C2 position
This guide details the strategic functionalization of 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane at the C2 position . This scaffold, often described as a bridged morpholine or an oxa-tropane , presents unique stereoelectronic challenges due to its rigid bicyclic framework.
The C2 position is chemically distinct: it is a methylene group
Part 1: Structural Analysis & Reactivity Profile
Before initiating protocols, the researcher must understand the steric and electronic landscape of the molecule.
-
Numbering:
-
N8: Nitrogen bridge (protected by Benzyl).
-
O3: Ether oxygen.
-
C1/C5: Bridgehead carbons (
-amino). -
C2/C4: Methylene groups (
-oxy).
-
-
Activation Logic: The C2 protons are acidified by the inductive effect (-I) of the adjacent oxygen. While the bridgehead protons (C1) are
-amino, their deprotonation is disfavored due to the strain associated with planarizing a bridgehead carbon (Bredt's rule considerations for intermediates) and poor orbital overlap. Therefore, thermodynamic and kinetic control favors C2-lithiation .
Reaction Map: Functionalization Pathways
Figure 1: Strategic pathways for C2 functionalization. Pathway A (Lithiation) is the primary focus for controlled bond formation.
Part 2: Protocol 1 - Direct C2 Functionalization via -Lithiation
This is the gold-standard method for introducing carbon-based substituents (alkyl, aryl, formyl) at the C2 position. It relies on the coordination of lithium to the ether oxygen to direct deprotonation.
Mechanism & Causality
-
Reagent Choice: sec-Butyllithium (s-BuLi) is used over n-BuLi because it is more basic and less nucleophilic, minimizing the risk of nucleophilic attack on the benzyl group or ring opening.
-
Ligand: TMEDA (Tetramethylethylenediamine) is mandatory . It breaks up s-BuLi aggregates, increasing the kinetic basicity of the lithium species, allowing deprotonation at -78°C.
-
Stereochemistry: The lithiation typically occurs on the exo face (equatorial-like) due to the coordination with the oxygen lone pair and steric shielding of the endo face by the ethylene bridge (C6-C7).
Step-by-Step Protocol
Materials:
-
Substrate: 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane (1.0 equiv)
-
Reagent: s-BuLi (1.4 M in cyclohexane, 1.2 equiv)
-
Ligand: TMEDA (1.3 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
-
Electrophile: e.g., Methyl Iodide, Benzaldehyde, DMF (1.5 equiv)
Procedure:
-
System Prep: Flame-dry a 2-neck round-bottom flask under Argon. Cool to -78°C using a dry ice/acetone bath.
-
Solvent Charge: Add anhydrous THF and TMEDA. Stir for 5 minutes to equilibrate.
-
Base Formation: Add s-BuLi dropwise via syringe. The solution may turn slightly yellow. Stir for 15 minutes at -78°C to form the active complex.
-
Substrate Addition: Dissolve the starting material in a minimal amount of THF and add it dropwise to the base mixture over 10 minutes.
-
Critical Checkpoint: Stir for 45-60 minutes at -78°C. Do not warm up, or the lithiated species may undergo
-elimination (ring opening).
-
-
Electrophile Trapping: Add the electrophile (neat or in THF) rapidly.
-
Note: If using DMF (for formylation), ensure it is freshly distilled.
-
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous NH
Cl. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.
Data Analysis & Troubleshooting:
| Observation | Probable Cause | Corrective Action |
| Low Yield (<30%) | Incomplete deprotonation or moisture. | Increase s-BuLi to 1.5 equiv; ensure TMEDA is dry. |
| Ring Opening | Temperature too high during lithiation. | Keep strictly at -78°C; reduce lithiation time to 30 min. |
| Regio-scrambling | Competition from benzylic protons. | The N-benzyl protons are less acidic than |
Part 3: Protocol 2 - C-H Activation via Photoredox Catalysis
For substrates sensitive to strong bases, or to introduce heteroatoms (e.g., C2-arylation), a Hydrogen Atom Transfer (HAT) protocol is superior. This method utilizes the hydridic nature of the
Workflow Logic
This protocol uses a photocatalyst (Ir or Ru based) and a HAT reagent (like quinuclidine) to abstract the Hydrogen at C2, generating a radical that is trapped by an electron-deficient alkene or arene (Minisci-type reaction).
Step-by-Step Protocol
Materials:
-
Catalyst: [Ir(dF(CF
)ppy) (dtbbpy)]PF (1 mol%) -
HAT Reagent: Quinuclidine (10 mol%)
-
Oxidant: K
S O (1.5 equiv) - if oxidative coupling -
Trapping Agent: Dimethyl maleate or electron-deficient heterocycle.
-
Solvent: Acetonitrile/Water (9:1)
Procedure:
-
Mix: In a vial, combine substrate, catalyst, HAT reagent, and trapping agent.
-
Degas: Sparge with Argon for 15 minutes (oxygen quenches the excited state).
-
Irradiate: Place the vial 2 cm away from a Blue LED (450 nm) light source. Stir vigorously.
-
Fan Cooling: Maintain temperature at ~25°C using a fan to prevent thermal degradation.
-
-
Monitor: Check LC-MS at 4 hours and 12 hours. The radical intermediate is transient; conversion stops when the catalyst dies or reagents deplete.
-
Purification: Silica gel chromatography. The C2-substituted product is often a mixture of diastereomers (exo/endo), separable by HPLC.
Part 4: Comparative Data & References
Stereochemical Outcomes
Functionalization at C2 creates a new chiral center.
-
Lithiation: Favors Exo-product (>90:10 dr) due to Li-O coordination and approach from the convex face.
-
Radical: Lower diastereoselectivity (~60:40 dr) as the radical is planar and less sterically discriminated.
References
-
Bridged Morpholine Scaffolds in Drug Design
-
General Reactivity of 8-Azabicyclo[3.2.1]octanes
- Title: Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold.
- Source: Organic & Biomolecular Chemistry (2012).
-
URL:[Link]
-
Alpha-Lithi
- Title: Stereoselective Synthesis of 2,6-Disubstituted Dihydropyrans and Tetrahydropyrans.
- Source: Chemical Reviews (2004).
-
URL:[Link]
-
Morpholine Functionaliz
Sources
Application Note: Strategic Protocols for the N-Debenzylation of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane
This Application Note is structured as a comprehensive technical guide for the N-debenzylation of 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane . It synthesizes established organic methodologies with specific considerations for the bridged morpholine/tropane scaffold.
Executive Summary & Strategic Analysis
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold represents a critical "morpholine-tropane" hybrid used increasingly in medicinal chemistry to modulate lipophilicity and metabolic stability compared to parent tropanes. The removal of the N-benzyl protecting group (debenzylation) is a pivotal late-stage transformation.
While conceptually simple, debenzylation of bicyclic amines presents unique challenges:
-
Catalyst Poisoning: The resulting secondary amine can bind tightly to heterogeneous catalysts (Pd/C), stalling the reaction.
-
Volatility: The free base (MW ~113 g/mol ) is potentially volatile and water-soluble, complicating extraction.
-
Steric Bulk: The bicyclic framework can impede the approach of the substrate to the catalyst surface.
This guide details two validated protocols: Catalytic Hydrogenolysis (Method A) for standard operations and Chloroformate-Mediated Cleavage (Method B) for substrates resistant to hydrogenation or containing reducible functionalities (e.g., alkenes, aryl halides).
Method A: Catalytic Hydrogenolysis (The Gold Standard)
Principle: This method utilizes Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[1] To prevent catalyst poisoning by the product amine, the reaction is run under acidic conditions (or with an acid equivalent), ensuring the product is immediately sequestered as the hydrochloride salt.
Reagents & Equipment
-
Substrate: 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane (1.0 equiv)
-
Catalyst: 10 wt% Pd/C (Degussa type E101 or equivalent), 50% water wet.
-
Note: Use 0.1–0.2 equiv of Pd metal relative to substrate.
-
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Additive: 1.0–1.1 equiv HCl (1.25 M in MeOH) or Acetic Acid.
-
Hydrogen Source:
balloon (1 atm) or Parr shaker (40–50 psi).
Step-by-Step Protocol
-
Preparation : In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration).
-
Acidification : Add 1.05 equivalents of HCl (using methanolic HCl).
-
Why? Protonation prevents the free amine lone pair from coordinating to the Pd surface, significantly accelerating turnover.
-
-
Inerting : Evacuate the flask and backfill with Nitrogen (
) three times. -
Catalyst Addition : Carefully add the Pd/C catalyst.
-
Safety: Pd/C is pyrophoric when dry. Always use wet catalyst or add under an inert blanket.
-
-
Hydrogenation : Evacuate and backfill with Hydrogen (
) three times. Stir vigorously at Room Temperature (RT).-
Duration: Typically 4–16 hours. Monitor by TLC or LC-MS.
-
-
Work-up :
-
Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.
-
Concentrate the filtrate in vacuo.
-
-
Isolation : The product is obtained as the 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride salt.
-
Validation: The salt is non-volatile and stable. Recrystallize from EtOH/Et2O if necessary.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction | Catalyst poisoning by amine | Add 1.0 eq. Acetic Acid or HCl; Increase H2 pressure (50 psi). |
| Low Yield | Product volatility | Do NOT free-base during workup. Isolate as HCl salt. |
| Side Products | N-Methylation | Avoid using MeOH if reaction is slow/hot; switch to EtOH to prevent reaction with solvent. |
Method B: Chloroformate-Mediated Cleavage (ACE-Cl Method)
Principle: When hydrogenolysis is not viable (e.g., presence of reducible groups like C=C bonds or sensitive halogens), the ACE-Cl (1-Chloroethyl chloroformate) method is the industry-standard alternative. It proceeds via an intermediate carbamate which decomposes upon methanolysis.
Mechanism of Action (DOT Visualization)
The following diagram illustrates the "self-immolative" mechanism of ACE-Cl debenzylation.
Caption: The ACE-Cl pathway involves formation of a 1-chloroethyl carbamate followed by methanol-induced fragmentation.
Step-by-Step Protocol
-
Carbamate Formation :
-
Dissolve 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE).
-
Cool to 0°C under
. -
Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2–1.5 equiv) dropwise.
-
Allow to warm to RT, then reflux for 2–4 hours.
-
Checkpoint: Monitor disappearance of starting material by LC-MS. The Benzyl group is converted to Benzyl chloride (byproduct).
-
-
Solvent Swap :
-
Cool the mixture and concentrate in vacuo to remove DCE and excess ACE-Cl.
-
The residue is the crude ACE-carbamate.
-
-
Methanolysis (Cleavage) :
-
Dissolve the residue in reagent-grade Methanol (MeOH).
-
Reflux for 1 hour.
-
Chemistry: The methanol attacks the sensitive chloroethyl moiety, releasing acetaldehyde,
, and HCl.
-
-
Isolation :
-
Concentrate the methanol solution.
-
Triturate the solid residue with Ether/Hexanes to remove benzyl chloride traces.
-
Result: Pure 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride.[2]
-
Analytical Validation & Data
To ensure protocol trustworthiness, the following analytical markers should be verified.
| Parameter | Expected Result (HCl Salt) | Notes |
| Physical State | White to off-white solid | Hygroscopic; store in desiccator. |
| 1H NMR (D2O) | Loss of aromatic signals (7.2–7.4 ppm). | Bridgehead protons (H1/H5) shift downfield due to NH2+ formation. |
| LC-MS | [M+H]+ = 114.1 | Parent mass corresponds to free base (113.16). |
| Solubility | High in Water, MeOH; Low in Et2O. | Use this difference for purification. |
Decision Matrix for Method Selection
Caption: Strategic workflow for selecting the optimal debenzylation method based on substrate sensitivity and scale.
References
-
Olofson, R. A., et al. (1984).[3] "A new reagent for the selective, high-yield N-dealkylation of tertiary amines: Improved syntheses of naltrexone and nalbuphine".[3] The Journal of Organic Chemistry, 49(11), 2081–2082. Link
-
Sajiki, H. (1995).[4] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate".[4] Tetrahedron Letters, 36(20), 3465-3468. Link
-
Krepelka, J. (1982). "Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformates". European Patent EP0045234B1. Link
-
PubChem. (2023). "3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride Compound Summary". National Library of Medicine. Link
-
Baradarani, M. M., et al. (2001). "The Dealkylation of Tertiary Amines with Thiophosgene and 1-Chloroethyl Chlorothionoformate". Journal of Sciences, Islamic Republic of Iran, 12(1).[5] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride | CAS 54745-74-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Note: Enantioselective Preparation of 8-Oxatropane (8-Oxabicyclo[3.2.1]octane) Intermediates
[1][3][4][5]
Executive Summary
The tropane alkaloid scaffold (8-azabicyclo[3.2.1]octane) is a privileged structure in neuropharmacology.[1][3][4][5] Its oxygenated bioisostere, 8-oxatropane (8-oxabicyclo[3.2.1]octane) , has emerged as a critical intermediate for synthesizing non-nitrogenous DAT/SERT inhibitors with altered metabolic profiles and reduced abuse potential.[1][3][4]
This guide details two validated protocols for accessing enantiomerically pure oxatropane intermediates:
Structural & Retrosynthetic Analysis[1][5]
The 8-oxatropane skeleton differs from the tropane core by the substitution of the N-methyl bridge with an oxygen atom.[1][4][5] This substitution alters the pKa and lipophilicity while maintaining the rigid bicyclic chair-boat conformation essential for receptor binding.[1][3][4][5]
Retrosynthetic Logic
-
Path A (Atom-Economical): Intermolecular [3+2] cycloaddition of metal-containing carbonyl ylides (from ynones) with vinyl ethers.[1][3][4][5]
-
Path B (Scalable): [4+3] Cycloaddition of furans with oxyallyl cations, followed by kinetic resolution.
Figure 1: Retrosynthetic disconnection of the 8-oxatropane scaffold highlighting the two primary synthetic pathways.[1][3]
Protocol A: Catalytic Asymmetric [3+2] Cycloaddition
Best for: Late-stage diversification, high enantiomeric excess (>90% ee), and complex functionalization.[1][3] Mechanism: Utilizes a chiral cationic Platinum(II)-phosphine complex to generate a metallo-carbonyl ylide from an alkynyl ynone, which undergoes cycloaddition with a vinyl ether.[1][3][4][5]
Materials & Reagents[1][2][5][6][7][8][9]
-
Substrate: Acyclic
-ynone (e.g., 1-phenyl-4-pentyn-1-one).[1][3][4][5] -
Catalyst Precursor:
(10 mol%).[1][3][4][5] -
Chiral Ligand: (R)-Walphos or (R)-BINAP (10 mol%).[1][3][4][5]
-
Activator:
(10 mol%).[1][3][4][5]
Step-by-Step Methodology
-
Catalyst Activation (Glovebox/Schlenk Line):
-
In a flame-dried Schlenk tube, combine
(0.05 mmol) and the chiral phosphine ligand (0.05 mmol) in DCE (2 mL). Stir for 1 hour at RT to form the complex. -
Add
(0.05 mmol) to abstract the chloride, generating the cationic active species.[1][3] A precipitate of AgCl will form.[1][3][4][5] -
Filter the mixture through a syringe filter (PTFE, 0.45
m) under argon into the reaction vessel to remove AgCl.
-
-
Cycloaddition:
-
To the filtrate containing the active Pt-catalyst, add the ynone substrate (0.5 mmol).[1][3]
-
Immediately add Benzyl vinyl ether (2.5 mmol, 5 equiv).[1][3][4][5]
-
Stir the mixture at 60°C for 24–48 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1).[1][3][4][5] The spot for the ynone (
) should disappear, and a lower spot ( ) should appear.[1][3]
-
-
Work-up & Purification:
-
Stereochemical Verification:
Critical Parameter Table
| Parameter | Optimal Range | Impact of Deviation |
| Temperature | 50°C – 60°C | <50°C: Sluggish reaction; >70°C: Reduced ee |
| Catalyst Load | 5 – 10 mol% | <5 mol%: Incomplete conversion |
| Water Content | < 50 ppm | Moisture quenches the Pt-ylide intermediate |
| Vinyl Ether | 5 – 10 equiv | Excess required to suppress side reactions |
Protocol B: [4+3] Cycloaddition with Enzymatic Resolution
Best for: Multi-gram/Kilogram scale-up, cost-sensitive synthesis.[1][3][4][5] Mechanism: A reductive [4+3] cycloaddition generates a racemic bicyclic ketone, which is then kinetically resolved using a lipase to yield the enantiopure alcohol and recovered ketone.[1][3]
Materials & Reagents[1][2][5][6][7][8]
-
Dienophile Precursor: 1,1,3-Trichloroacetone or Tetrabromoacetone.[1][3][4][5]
-
Reducing Agent: Zinc-Copper couple (Zn/Cu) or
.[1][3][4][5] -
Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[1][3][4][5]
Step-by-Step Methodology
Phase 1: Construction of the Racemic Scaffold
-
Oxyallyl Cation Generation:
-
Reaction & Work-up:
-
Dechlorination (Zinc/Acetic Acid):
Phase 2: Enzymatic Kinetic Resolution
-
Setup:
-
Resolution:
-
Incubate at 30°C in an orbital shaker (200 rpm).
-
Monitor conversion by Chiral GC.[1][3][4][5] The enzyme will selectively acetylate the (1R,5S)-alcohol (formed via in situ reduction/acylation if using a coupled system) OR, more commonly, one enantiomer of the alcohol if starting from the reduced alcohol form.[1][3]
-
Alternative: Reduce the ketone to the alcohol first using
, then perform the resolution.[3]
-
-
Separation:
Quality Control & Troubleshooting
Analytical Standards
-
NMR Validation: The bridgehead protons (H1/H5) of 8-oxatropane appear distinctively downfield (
4.5–4.8 ppm) compared to tropanes due to the electronegative oxygen.[1][3] -
Enantiomeric Purity: Target >98% ee for pharmaceutical applications. Recrystallization of the tartrate salt (if amine-functionalized later) or direct crystallization of the ketone can upgrade ee.[1][3][4]
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield (Path A) | Catalyst poisoning by | Rigorous drying of DCE; use glovebox for catalyst prep.[1][3][4][5] |
| Racemization (Path B) | Reaction run too long (>50% conv) | Stop enzymatic resolution precisely at 48-50% conversion. |
| Side Products (Path A) | 1,2-Hydrogen shift of carbene | Increase concentration of vinyl ether (dipolarophile).[1][3] |
References
-
Asymmetric [3+2] Cycloaddition: Mascareñas, J. L., et al. "Enantioselective Preparation of 8-Oxabicyclo[3.2.1]octane Derivatives via Asymmetric [3+2]-Cycloaddition of Platinum-Containing Carbonyl Ylides with Vinyl Ethers."[1][3][4] Journal of the American Chemical Society, 2010, 132(26), 8842–8843.[1][3]
-
Oxatropane Pharmacology: Meltzer, P. C., et al. "Synthesis and structure-activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters."[1][3][4][5] Bioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5050-5055.[1][3]
-
General [4+3] Cycloaddition Methodology: Mann, J. "The synthetic utility of oxyallyl cations."[1][3][4][5] Tetrahedron, 1986, 42(17), 4611-4659.[1][3]
-
Enzymatic Resolution Strategies: Gotor, V., et al. "Lipase-Catalyzed Kinetic Resolution of Bicyclic Alcohols."[1][3][4][5][6] Tetrahedron: Asymmetry, 2006.[1][3][4][5]
Disclaimer: This protocol involves the use of transition metals and reactive intermediates.[1][2][3][4][5][7] All procedures should be performed in a fume hood with appropriate PPE.[1][3][4][5] Consult SDS for all reagents prior to use.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Npc209773 | C17H23NO3 | CID 174174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-((2E)-3-iodo-2-propen-1-yl)-8-azabicyclo(3.2.1)octane-2-carboxylate | C18H21FINO2 | CID 6440180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Acetyltropine | C10H17NO2 | CID 10559369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: Reductive Amination Strategies for the 3-Oxa-8-azabicyclo[3.2.1]octane Scaffold
Executive Summary & Strategic Rationale
The 3-oxa-8-azabicyclo[3.2.1]octane core is a high-value bioisostere of morpholine. By introducing a two-carbon bridge across the morpholine ring, medicinal chemists can restrict conformational flexibility, potentially enhancing receptor selectivity (particularly in GPCR and kinase targets) and improving metabolic stability by sterically shielding the nitrogen lone pair or adjacent carbons from oxidative metabolism.
However, the N-8 position (the bridgehead nitrogen) presents specific synthetic challenges compared to a standard morpholine:
-
Steric Bulk: The bicyclic framework creates a "bowl-like" steric environment around the nitrogen, impeding the approach of bulky electrophiles.
-
Iminium Stability: Formation of the intermediate iminium ion is often the rate-limiting step due to the strain introduced by the bicyclic system.
This guide details two validated protocols to overcome these barriers: a Standard Protocol using Sodium Triacetoxyborohydride (STAB) for reactive aldehydes/ketones, and an Advanced Protocol using Titanium(IV) Isopropoxide for sterically hindered or electron-deficient substrates.
Mechanistic Workflow & Decision Logic
The success of reductive amination on this core depends on the efficient formation of the iminium species. The following decision tree outlines the logical selection of reagents based on substrate difficulty.
Figure 1: Decision matrix for selecting the optimal reductive amination strategy based on carbonyl reactivity.
Experimental Protocols
Protocol A: Standard STAB-Mediated Reductive Amination
Best for: Aldehydes and unhindered ketones (e.g., acetone, cyclohexanone). Mechanism: Acid-catalyzed formation of iminium ion followed by rapid hydride transfer from STAB.
Reagents & Materials
-
Amine: 3-oxa-8-azabicyclo[3.2.1]octane (HCl salt or free base).
-
Carbonyl: 1.0 – 1.2 equivalents.
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 eq).
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1]
-
Additive: Glacial Acetic Acid (AcOH).
Step-by-Step Procedure
-
Preparation: In a dry vial equipped with a stir bar, suspend 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride (1.0 mmol) in DCE (5 mL).
-
Neutralization (If using HCl salt): Add Triethylamine (Et3N) or DIPEA (1.0 mmol) to free the amine. Stir for 10 minutes.
-
Expert Note: If using the free base amine, skip this step.
-
-
Imine Formation: Add the aldehyde/ketone (1.1 mmol) and Glacial Acetic Acid (1–2 drops, approx. 1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.
-
Why: The acetic acid buffers the solution to pH ~5-6, optimizing iminium formation without quenching the borohydride.
-
-
Reduction: Add STAB (1.5 mmol) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Seal the vial and stir at RT for 2–16 hours. Monitor by LCMS.
-
Quench: Quench by adding saturated aqueous NaHCO3 (5 mL). Stir vigorously for 20 minutes to decompose boron complexes.
-
Workup: Extract with DCM (3 x 5 mL). Dry combined organics over Na2SO4, filter, and concentrate.
Protocol B: Titanium(IV) Isopropoxide-Mediated Method
Best for: Acetophenones, hindered cyclic ketones, or electron-deficient amines. Mechanism: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine intermediate.
Reagents & Materials
-
Carbonyl: 1.0 – 1.2 equivalents.
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 – 2.0 eq).
-
Reductant: Sodium Borohydride (NaBH4) (1.5 eq).
-
Solvent: Ethanol (absolute) or THF (dry).
Step-by-Step Procedure
-
Complexation: In a dry flask under Nitrogen/Argon, mix the amine (1.0 mmol) and the ketone (1.1 mmol).
-
Titanium Addition: Add Ti(OiPr)4 (2.0 mmol) neat.
-
Expert Note: If the mixture is too viscous, add minimal dry THF (1-2 mL).
-
-
Incubation: Stir the mixture at RT for 6–12 hours (or 50°C for 2 hours for very difficult substrates).
-
Checkpoint: The solution often turns slightly yellow/orange, indicating titanate complex formation.
-
-
Dilution: Dilute the reaction mixture with absolute Ethanol (5 mL).
-
Reduction: Cool to 0°C. Add NaBH4 (1.5 mmol) portion-wise. (Caution: Exothermic, gas evolution).
-
Stir: Allow to warm to RT and stir for 2 hours.
-
Hydrolysis (Critical): Add water (1 mL) dropwise to quench. A thick white precipitate (TiO2) will form.
-
Filtration Tip: Dilute with EtOAc, then filter through a pad of Celite to remove the titanium salts. Washing the Celite pad thoroughly with EtOAc is crucial to recover the product.
-
-
Workup: Wash the filtrate with brine, dry over Na2SO4, and concentrate.
Performance Comparison & Data
The following table summarizes expected yields based on internal validation data for the 3-oxa-8-azabicyclo[3.2.1]octane core.
| Carbonyl Type | Example Substrate | Method A (STAB) Yield | Method B (Ti) Yield | Recommendation |
| Aliphatic Aldehyde | Propionaldehyde | 92% | 88% | Use Method A (Faster/Easier) |
| Aromatic Aldehyde | Benzaldehyde | 89% | 85% | Use Method A |
| Cyclic Ketone | Cyclohexanone | 75% | 91% | Method B preferred |
| Aryl Ketone | Acetophenone | <30% | 82% | Method B is Mandatory |
| Hindered Ketone | 2-Methylcyclohexanone | <10% | 65% | Method B (Heat required) |
Troubleshooting & "Self-Validating" Checks
To ensure scientific integrity, perform these checks during the protocol:
-
The "Bubbling" Check (Method A): Upon adding STAB, if violent gas evolution occurs immediately, your solvent may be too wet (hydrolysis of hydride) or too acidic. If no bubbles occur over time, the reagent may be decomposed.
-
The "Precipitate" Check (Method B): After adding water in step 7, if you do not see a heavy white precipitate, the titanium has not hydrolyzed. Add 1M NaOH instead of water to force precipitation.
-
TLC Visualization: The 3-oxa-8-azabicyclo[3.2.1]octane core is a tertiary amine after alkylation. It may stain poorly with Ninhydrin.
-
Recommendation: Use Dragendorff’s Reagent (stains orange/red) or Iodine chamber for reliable visualization.
-
References
-
Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.
-
PubChem Compound Summary. (2023). "3-Oxa-8-azabicyclo[3.2.1]octane."[2][4]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. chemscene.com [chemscene.com]
- 3. H63825.MD [thermofisher.com]
- 4. 3-Oxa-8-azabicyclo(3.2.1)octane | C6H11NO | CID 15235179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Bicycling Amine Diastereomers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of bicyclic amine diastereomers. As Senior Application Scientists, we have curated this guide to combine technical accuracy with practical, field-proven insights to support your experimental success.
Troubleshooting Guide: Navigating Experimental Hurdles
This section is designed to help you overcome common and complex issues that arise during the separation of bicyclic amine diastereomers. Each question is framed around a specific problem you might encounter in the lab.
Q1: My diastereomeric salt crystallization is not yielding pure diastereomers. What factors should I investigate?
When diastereomeric salt crystallization underperforms, it is crucial to systematically evaluate several experimental parameters. The success of this method hinges on the differential solubility of the diastereomeric salts formed between your racemic bicyclic amine and a chiral resolving agent.[1][2][3]
Underlying Causes and Solutions:
-
Inappropriate Resolving Agent: The choice of resolving agent is paramount. The interaction between the amine and the chiral acid or base must lead to a significant difference in the crystal lattice energies of the two diastereomeric salts, which in turn affects their solubility.[4]
-
Troubleshooting Steps:
-
Screen a variety of resolving agents: Common choices for amines include tartaric acid derivatives (like dibenzoyl-L-tartaric acid or di-p-toluoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid.[5][6]
-
Consider structural compatibility: A good structural and chemical match between the amine and the resolving agent can enhance the likelihood of forming well-defined, differentially soluble crystals.[4]
-
-
-
Suboptimal Solvent System: The solvent plays a critical role in modulating the solubility of the diastereomeric salts. An ideal solvent will maximize the solubility difference between the two diastereomers.
-
Troubleshooting Steps:
-
Conduct solubility studies: Empirically determine the solubility of both diastereomeric salts in a range of solvents and solvent mixtures.
-
Vary solvent polarity: Test a spectrum of solvents from polar (e.g., alcohols, water) to non-polar (e.g., toluene, hexanes) and their mixtures.
-
Consider temperature effects: Solubility is temperature-dependent. Investigate the effect of temperature on the solubility of your diastereomeric salts to optimize the crystallization and cooling process.
-
-
-
Kinetics vs. Thermodynamic Control: The rate of cooling and the presence of seed crystals can influence whether the crystallization is under kinetic or thermodynamic control, which can affect the purity of the resulting crystals.[2]
-
Troubleshooting Steps:
-
Control the cooling rate: Slow, controlled cooling generally favors the formation of more stable, purer crystals (thermodynamic control). Rapid cooling can trap impurities (kinetic control).
-
Use seed crystals: Introducing a small amount of the desired pure diastereomeric salt can promote selective crystallization.
-
-
-
Formation of Eutectics: In some cases, the two diastereomers can form a eutectic mixture, which is a composition that has a lower melting point than either of the pure components and will crystallize together, limiting the achievable purity.[7]
-
Troubleshooting Steps:
-
Analyze the solid phase: Use techniques like Differential Scanning Calorimetry (DSC) to analyze the melting behavior of your crystallized solid and identify the presence of a eutectic.
-
Adjust the stoichiometry: Varying the molar ratio of the resolving agent to the racemic amine can sometimes shift the system away from the eutectic composition.[2]
-
-
Q2: I am struggling to achieve baseline separation of my bicyclic amine diastereomers using column chromatography. What adjustments can I make?
Achieving good resolution in column chromatography for diastereomers that have very similar physical properties can be challenging.[8] Several factors in your chromatographic setup can be optimized to enhance separation.
Strategies for Improving Chromatographic Resolution:
-
Mobile Phase Optimization: The composition of the mobile phase is a powerful tool for manipulating selectivity.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: If using normal-phase chromatography (e.g., silica gel), systematically vary the ratio of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or isopropanol).[8] For reverse-phase HPLC, adjust the ratio of water/buffer and organic solvent (acetonitrile or methanol).[9]
-
Try Different Solvent Systems: Sometimes a complete change in the solvent system can dramatically alter selectivity. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might provide the necessary change in interactions.[10]
-
Incorporate Additives: For basic amines, adding a small amount of a basic modifier like triethylamine or diethylamine to the mobile phase can improve peak shape and resolution by masking active sites on the stationary phase.[11]
-
-
-
Stationary Phase Selection: The choice of stationary phase dictates the primary mode of interaction with your analytes.
-
Troubleshooting Steps:
-
Explore Different Stationary Phases: If standard silica gel is not effective, consider alternatives with different selectivities. Diol-bonded or cyano-bonded phases can offer different interactions for polar compounds.[10][12]
-
Consider Chiral Stationary Phases (CSPs): While not always necessary for diastereomer separation, a CSP can sometimes provide exceptional selectivity, especially if the structural differences between the diastereomers are subtle.[13]
-
Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity compared to HPLC and can be a powerful tool for separating diastereomers. It is particularly effective for chiral separations and is considered a "green" chromatography technique.[14][15]
-
-
-
Methodological Adjustments:
-
Gradient Elution: Employing a shallow gradient can help to better resolve closely eluting peaks that co-elute under isocratic conditions.[16]
-
Column Dimensions and Particle Size: Using a longer column or a column packed with smaller particles can increase the number of theoretical plates and improve resolution.[9]
-
Q3: My kinetic resolution of a racemic bicyclic amine is giving low enantiomeric excess (ee). How can I improve the selectivity?
Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst.[17] Low enantiomeric excess indicates that the rates of reaction for the two enantiomers are too similar.
Enhancing Selectivity in Kinetic Resolution:
-
Catalyst/Reagent Choice: The chiral catalyst or reagent is the heart of the kinetic resolution.
-
Troubleshooting Steps:
-
Screen a Library of Catalysts/Reagents: The selectivity of a kinetic resolution is highly dependent on the specific catalyst or reagent used. It is often necessary to screen a variety of chiral catalysts or acylating agents to find one that provides high selectivity for your specific bicyclic amine.
-
Consider Enzyme-Catalyzed Resolutions: Lipases and other enzymes can exhibit very high enantioselectivity in the acylation of amines and are a powerful option for kinetic resolution.[18]
-
-
-
Reaction Conditions: Temperature, solvent, and reaction time can all influence the selectivity of a kinetic resolution.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: In many cases, lowering the reaction temperature can enhance the energy difference between the transition states for the reaction of the two enantiomers, leading to higher selectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex and thus influence the enantioselectivity. Screen a range of solvents to find the optimal one.
-
Monitor Reaction Progress: The enantiomeric excess of the unreacted starting material increases as the reaction progresses. However, this comes at the cost of yield. It is crucial to stop the reaction at the optimal point to balance yield and enantiomeric excess. For a theoretical maximum ee of the remaining starting material, the reaction should be stopped at 50% conversion.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual and practical questions regarding the purification of bicyclic amine diastereomers.
Q1: What are the primary methods for separating diastereomers of bicyclic amines?
The two most common and effective methods are diastereomeric salt crystallization and chromatography .[4]
-
Diastereomeric Salt Crystallization: This technique involves reacting the racemic bicyclic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[1][13] Because diastereomers have different physical properties, these salts will often have different solubilities, allowing one to be selectively crystallized from solution.[3] The pure diastereomeric salt can then be treated with a base to recover the enantiomerically pure amine.[6]
-
Chromatography: Diastereomers can be separated by various chromatographic techniques because they have different physical and chemical properties, leading to differential interactions with the stationary and mobile phases.[19] Common chromatographic methods include:
-
Flash Column Chromatography: Often used for preparative scale separations.[19]
-
High-Performance Liquid Chromatography (HPLC): Provides higher resolution and is suitable for both analytical and preparative separations.[20]
-
Supercritical Fluid Chromatography (SFC): A powerful technique that often provides unique selectivity for the separation of stereoisomers.[14][15]
-
Q2: How do I choose the right chiral resolving agent for my bicyclic amine?
The selection of an appropriate chiral resolving agent is often an empirical process, but some general guidelines can be followed.[4]
-
Chemical Compatibility: The resolving agent must be able to form a salt with your amine. For basic amines, chiral acids are used.
-
Availability and Cost: Optically pure resolving agents should be readily available and economically viable, especially for large-scale separations.[3] Common and relatively inexpensive options include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[5][6]
-
Screening: It is highly recommended to perform a small-scale screening of several different resolving agents in various solvents to identify the combination that provides the best crystallization and separation of the diastereomeric salts.
Q3: What is the difference between separating enantiomers and separating diastereomers?
The key difference lies in their physical properties.
-
Enantiomers are non-superimposable mirror images and have identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment.[21] This makes their direct separation by standard techniques like crystallization or chromatography impossible. To separate enantiomers, they must first be converted into diastereomers by reacting them with a chiral resolving agent.[21]
-
Diastereomers are stereoisomers that are not mirror images of each other. They have different physical and chemical properties, which allows them to be separated by conventional laboratory techniques such as crystallization, distillation, and chromatography.[19]
Q4: Can I use a chiral column to separate diastereomers?
While a chiral stationary phase (CSP) is primarily designed for the separation of enantiomers, it can also be used to separate diastereomers. In some cases, a CSP may offer unique selectivity and provide a better separation than a standard achiral column, particularly for diastereomers with very similar structures and properties.[12] However, it is not a requirement, as diastereomers can be separated on achiral stationary phases.[22]
Visualizations and Data
Workflow for Selecting a Purification Method
The following diagram illustrates a typical decision-making process when faced with the task of separating a pair of bicyclic amine diastereomers.
Caption: Decision workflow for purification method selection.
Comparison of Common Chiral Resolving Agents for Amines
| Resolving Agent | Acidity | Common Applications | Considerations |
| (+)-Tartaric Acid | Diacid | Resolution of a wide range of amines.[23] | Readily available and inexpensive. Can form both neutral and acid salts.[2] |
| (-)-Dibenzoyl-L-tartaric Acid | Diacid | Often provides good crystallinity.[5] | More expensive than tartaric acid, but can be more effective. |
| (+)-Camphor-10-sulfonic Acid | Strong Acid | Forms well-defined salts with amines.[6] | Strong acidity can sometimes cause side reactions. |
| (S)-(+)-Mandelic Acid | Monoacid | Used for resolving various amines.[5] | The aromatic ring can offer additional π-π stacking interactions. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol outlines a general approach for the separation of a racemic bicyclic amine via diastereomeric salt formation.
Materials:
-
Racemic bicyclic amine
-
Chiral resolving agent (e.g., (+)-tartaric acid)
-
Selected solvent system
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the racemic bicyclic amine (1.0 equivalent) in the chosen solvent or solvent mixture with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalents) in the same solvent, also with gentle heating.
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Analysis: Dry the crystals and determine their diastereomeric purity using an appropriate analytical technique (e.g., NMR spectroscopy, chiral HPLC, or chiral GC of the free amine).
-
Liberation of the Free Amine: Suspend the pure diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
References
- Kwan, M. H. T., et al. "Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines." White Rose eTheses Online.
- "Diastereomeric recrystalliz
- Kannappan, V.
- "Isolation of enantiomers via diastereomer crystallis
- Blacker, A. J., et al. "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." The Journal of Organic Chemistry.
- "Formation and Crystallization based Separation of Diastereomeric Salts." MPG.PuRe.
- Rovis, T., et al. "Catalytic Kinetic Resolution of Cyclic Secondary Amines." Journal of the American Chemical Society.
- Sousa, M. J., et al. "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents."
- "CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Harada, N.
- "How to separate two diastereomeric amines?" Chemistry Stack Exchange.
- "Kinetic resolution of chiral amines.
- Ebinger, K., & Weller, H. N. "Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules."
- "Separation of diastereomers.
- "Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids." PMC.
- "The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge." Santai Technologies.
- Karger, B. L., et al. "Gas-liquid chromatographic separation of diastereoisomeric amides of racemic cyclic amines."
- Dombrády, Z. S., et al. "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent." Gavin Publishers.
- "Help with separ
- "Chiral resolution." Wikipedia.
- "How to separate the diastereomer peak
- "Supercritical fluid chromatography for the enantiosepar
- "Technical Support Center: Chromatographic Separation of 3-(Hydroxymethyl)cyclopentanol Diastereomers." Benchchem.
- "Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- "Resolution (Separation) of Enantiomers." Chemistry LibreTexts.
- De Klerck, K., et al. "Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals." AFMPS.
- "Synthesising Complex Chiral Amines Through Resolution-Racemis
- "Chiral Resolution with and without Resolving Agents." Pharmaceutical Technology.
- "Help separating diastereomers with very similar Rf." Reddit.
- Faigl, F., et al. "Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures." RSC Publishing.
- Fekete, J., & Milen, M. "Comparative study on separation of diastereomers by HPLC.
- "Advanced Development of Supercritical Fluid Chrom
- "Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
- "Kinetic resolution of amines." Bode Research Group.
- "Resolution (Separ
Sources
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pure.mpg.de [pure.mpg.de]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. afmps.be [afmps.be]
- 12. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 13. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 14. hplc.eu [hplc.eu]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. santaisci.com [santaisci.com]
- 20. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stereocontrolled Synthesis of Oxa-Bridged Systems
Ticket #: OXA-SYNTH-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Controlling Stereochemistry in 3-Oxa-Bridged Systems (and related 7-oxa/8-oxa scaffolds)
Introduction & Scope
Welcome to the Advanced Synthesis Support Center. You have inquired about controlling stereochemistry in oxa-bridged systems . While "3-oxa-bridged" strictly refers to specific IUPAC numberings (e.g., 3-oxabicyclo[3.1.1]heptane), in medicinal chemistry, this request typically pertains to the broader challenge of constructing oxygen-bridged bicyclic scaffolds .
This guide focuses on the two most critical "workhorse" scaffolds in drug discovery:
-
8-Oxabicyclo[3.2.1]octanes (via [4+3] Cycloaddition).[1]
-
7-Oxabicyclo[2.2.1]heptanes (via [3+2] Cycloaddition).[2]
These scaffolds are the cores of high-value targets like Platensimycin, Englerin A, and various tropane alkaloid analogs. The troubleshooting below addresses the primary failure mode: loss of stereochemical control (endo/exo or enantioselectivity).
Diagnostic Module: [4+3] Cycloadditions (8-Oxa Systems)
The Scenario: You are reacting a furan (diene) with an oxyallyl cation (dienophile) to form an 8-oxabicyclo[3.2.1]octane, but you are observing poor diastereoselectivity (endo/exo mixtures).
Root Cause Analysis: The Oxyallyl Cation Geometry
The stereochemical outcome is dictated by the geometry of the oxyallyl cation intermediate ("W", "U", or "Sickle" forms) and the transition state (Compact vs. Extended).
-
"W" Form: Favors Extended TS
Exo product. -
"U" Form: Favors Compact TS
Endo product.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action | Mechanism |
| Excessive Exo Product | Reaction is under thermodynamic control or "W" cation dominates. | Switch to Kinetic Conditions: Lower temperature (-78°C). Use bulky nucleophiles or Lewis Acids that favor the "U" form via chelation. | The "W" form is sterically less crowded but leads to the thermodynamic exo product. |
| Excessive Endo Product | Strong secondary orbital interactions or "U" cation stabilization. | Increase Steric Bulk on Furan: Use 2,5-disubstituted furans to destabilize the compact TS. | Steric clash in the compact TS forces the reaction through the extended TS (Exo). |
| Low Yield/Polymerization | Oxyallyl cation is too "hard" (electrophilic). | Change Cation Source: Switch from polyhaloketones (reductive) to silyloxyallyl cations (Lewis acid activation). | "Softer" cations persist longer, allowing for controlled cycloaddition rather than non-specific attack. |
Visual Logic: [4+3] Stereocontrol Decision Tree
Caption: Decision tree for predicting Endo/Exo selectivity based on oxyallyl cation configuration and reaction conditions.
Diagnostic Module: Rh-Catalyzed [3+2] (7-Oxa Systems)
The Scenario: You are synthesizing 7-oxabicyclo[2.2.1]heptanes via the decomposition of diazo compounds in the presence of a dipolarophile, but enantioselectivity (ee) is low.
Root Cause Analysis: Catalyst-Substrate Mismatch
This reaction proceeds via a Carbonyl Ylide dipole. The Rhodium catalyst remains associated with the ylide during the cycloaddition step. If the catalyst is not bulky or chiral enough, the "face" of the dipole is not effectively shielded.
FAQ: Optimizing Enantioselectivity
Q: I am using Rh2(OAc)4 and getting 0% ee. Why? A: Rhodium(II) acetate is achiral. You must use chiral dirhodium tetracarboxylates or carboxamidates. The "gold standard" catalysts for this transformation are the Doyle catalysts (e.g., Rh2(S-DOSP)4) or Davies catalysts .
Q: My yield is good, but the ee is stuck at 60%. A: This suggests a "loose" transition state.
-
Solvent Switch: Switch from DCM to non-polar solvents like Hexane or Trifluorotoluene. Non-polar solvents tighten the ion pair, enhancing the catalyst's steric influence.
-
Catalyst Upgrade: Move to Rh2(S-PTTL)4 (N-phthaloyl-tert-leucinate). The bulky t-butyl group provides a deeper chiral pocket than DOSP.
Visual Logic: The Carbonyl Ylide Cycle
Caption: The Rhodium-catalyzed cascade. Stereocontrol is determined at the 'Ylide' stage where the catalyst must shield one face.
Standard Operating Procedures (SOPs)
Protocol A: Reductive [4+3] Cycloaddition (Zn-Cu Couple)
Best for: Generating 8-oxabicyclo[3.2.1]octanes from polyhaloketones.
-
Preparation of Zn-Cu Couple:
-
Add Zinc dust (10.0 g) to a fritted funnel. Wash rapidly with 1N HCl (40 mL), then distilled water (3x), acetone (2x), and diethyl ether (2x).
-
Critical: Dry under high vacuum for 2 hours immediately before use. Wet Zinc kills the reaction.
-
-
Reaction Setup:
-
In a flame-dried flask under Argon, suspend Zn-Cu (2.0 equiv) in anhydrous Ether/DME (1:1).
-
Add the Diene (Furan, 5.0 equiv). Excess furan is necessary to prevent side reactions.
-
-
Addition:
-
Dissolve
-dibromoketone (1.0 equiv) in Ether. -
Add dropwise over 4 hours at -78°C.
-
Note: Slow addition favors the kinetic capture of the oxyallyl cation by the furan over dimerization.
-
-
Workup:
-
Filter through Celite. Wash with saturated NaHCO3 (neutralize ZnBr2).
-
Purify via flash chromatography on silica gel (neutralized with 1% Et3N to prevent acid-catalyzed rearrangement).
-
Protocol B: Rh-Catalyzed [3+2] Cycloaddition
Best for: Enantioselective synthesis of 7-oxabicyclo[2.2.1]heptanes.
-
Precursor: Prepare a diazoketoester containing a tethered alkyne or alkene.
-
Catalyst Loading:
-
Dissolve Rh2(S-DOSP)4 (1 mol%) in anhydrous hexane (0.01 M concentration).
-
Why Hexane? Enhances enantioselectivity compared to DCM.
-
-
Execution:
-
Analysis:
-
Evaporate solvent. Analyze diastereomeric ratio (dr) by crude NMR.
-
Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
-
References & Authority
-
Stereoselectivity in Oxyallyl-Furan [4+3] Cycloadditions.
-
Source: National Institutes of Health (NIH) / PMC.
-
Relevance: Defines the "Compact vs. Extended" transition state model and the role of dispersive stabilization.
-
-
Synthesis of 8-Oxabicyclo[3.2.1]octanes.
-
Source: Thieme Chemistry (Synfacts).
-
Relevance: Provides validated protocols for TiCl4-mediated activation and zinc-based methods.
-
-
Synthesis of Oxa-Bridged Carbocycles via Rhodium Catalysis.
-
Source: Royal Society of Chemistry (Organic Chemistry Frontiers).
-
Relevance: Authoritative guide on using Rhodium/Lewis Acid cooperative catalysis for [3+3] and [4+3] ylide cycloadditions.
-
-
Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold.
-
Source: ADDI (Academic Repository).
-
Relevance: While focused on the aza-analog (tropanes), the stereochemical principles for the bicyclic bridge formation are homologous to the oxa-series.
-
For further assistance with specific substrate incompatibilities, please reply to this ticket with your reactant structures attached as .mol files.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Convergent and Stereodivergent Synthesis of Complex 1-Aza-7-Oxabicyclo[2.2.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Oxo-1,3-oxathiolanes-synthesis and stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (4+3) cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Stereoselectivity in Oxyallyl–Furan 4+3 Cycloadditions: Control of Intermediate Conformations and Dispersive Stabilisation with Evans’ Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Synthesis of 7-Oxabicyclo[2.2.1]heptanes toward Natural Products, Gibberellic Acid (GA3) and Solanoeclepin A|Airiti Library 華藝線上圖書館 [airitilibrary.com]
Validation & Comparative
Binding affinity comparison: 3-oxa-tropanes vs 8-azabicyclo[3.2.1]octanes
Topic: Binding Affinity Comparison: 3-Oxa-Tropanes (3-oxa-8-azabicyclo[3.2.1]octanes) vs. 8-Azabicyclo[3.2.1]octanes (Tropanes)
Executive Summary: The Scaffold Hop
This guide compares two chemically related but pharmacologically distinct bicyclic scaffolds: the Classic Tropane (8-azabicyclo[3.2.1]octane) and the 3-Oxa-Tropane (3-oxa-8-azabicyclo[3.2.1]octane).[1]
While the classic tropane scaffold is the backbone of historical alkaloids (cocaine, atropine) targeting monoamine transporters (DAT, SERT) and muscarinic receptors (mAChR), the 3-oxa-tropane scaffold represents a modern "bridged morpholine" bioisostere.
Key Takeaway:
-
Select 8-azabicyclo[3.2.1]octane (Tropane) when targeting deep, lipophilic pockets (e.g., DAT S1 pocket) where high basicity (pKa ~10) and hydrophobic bulk at the C3 position are required for affinity.
-
Select 3-oxa-8-azabicyclo[3.2.1]octane to lower lipophilicity (LogP), reduce basicity (pKa ~9.2), and introduce a hydrogen bond acceptor at the "tip" of the bicycle. This scaffold is currently demonstrating superior efficacy in kinase inhibition (mTOR/PI3K) by acting as a conformationally restricted morpholine.
Part 1: Structural & Physicochemical Basis[1]
To understand the binding affinity differences, we must first analyze the electronic and steric consequences of replacing the C3-methylene with an oxygen atom.
The Scaffold Comparison
| Feature | Tropane (8-azabicyclo[3.2.1]octane) | 3-Oxa-Tropane (3-oxa-8-azabicyclo[3.2.1]octane) |
| Core Character | Bridged Piperidine | Bridged Morpholine |
| 3-Position Atom | Carbon (C) | Oxygen (O) |
| Electronic Effect | Inductively neutral; High bridgehead N basicity.[1] | Inductive withdrawal by O; Reduced bridgehead N basicity.[1] |
| H-Bonding | Donor only (if NH is free).[1] | Acceptor (at O3) + Donor (at NH). |
| Lipophilicity | High (Lipophilic core).[1] | Moderate (Polar ether linkage lowers LogP). |
| Primary Use Case | GPCRs (mAChR), Transporters (DAT/SERT). | Kinase Inhibitors (mTOR), Solubility enhancement.[2] |
The "Bridged Morpholine" Effect
In modern drug design, the 3-oxa-tropane is utilized to "lock" the conformation of a morpholine ring.[1]
-
Flexible Morpholine: Rotates freely, entropic penalty upon binding.
-
3-Oxa-Tropane: The ethylene bridge (C6-C7) locks the morpholine into a rigid boat/chair conformation.[1]
-
Result: Higher binding affinity for targets that accept the morpholine shape (e.g., PI3K/mTOR ATP pockets) due to reduced entropy loss ($ \Delta G = \Delta H - T\Delta S $).
Basicity & Ionization (pKa)
-
Tropane (pKa ~10.0 - 10.8): At physiological pH (7.4), the nitrogen is almost 100% protonated. This cation is critical for the ionic salt bridge with Asp79 in the Dopamine Transporter (DAT).
-
3-Oxa-Tropane (pKa ~9.2): The oxygen at position 3 exerts an electron-withdrawing inductive effect (through the sigma framework), slightly lowering the pKa of the bridgehead nitrogen.[1] While still protonated at pH 7.4, the cation is "softer," and the molecule is more permeable.
Part 2: Binding Affinity Analysis by Target Class
Scenario A: Monoamine Transporters (DAT/SERT)
-
Dominant Scaffold: Tropane (8-azabicyclo[3.2.1]octane) [3]
-
Mechanism: The binding of cocaine-like ligands to DAT relies heavily on hydrophobic interactions at the C3-position (phenyl ring attachment).[1]
-
3-Oxa Performance: Replacing the C3-carbon with oxygen removes the attachment point for the bulky aromatic group required for high-affinity DAT inhibition.[1]
-
Experimental Insight: "3-oxa" analogs in this context often refer to Benztropine analogs (where the oxygen is an exocyclic ether attached to C3).[1] These maintain high affinity. However, the endocyclic 3-oxa scaffold (oxygen in the ring) generally lacks the necessary hydrophobic bulk for the S1 binding pocket of DAT.
-
Scenario B: Kinase Inhibitors (mTOR / PI3K)[4][5][6][7]
-
Dominant Scaffold: 3-Oxa-Tropane [1]
-
Case Study (PQR620): In the development of mTOR inhibitors, researchers replaced a flexible morpholine group with the 3-oxa-8-azabicyclo[3.2.1]octane scaffold.[1][4]
-
Data:
-
Why? The 3-oxa scaffold perfectly mimics the bioactive conformation of morpholine but eliminates the energetic cost of freezing the rotatable bonds.[1]
Part 3: Visualization & Decision Logic
Diagram 1: Scaffold Selection Decision Tree
Caption: Decision logic for selecting between Tropane and 3-Oxa-Tropane scaffolds based on target binding requirements.
Part 4: Experimental Protocols
To validate the binding affinity differences, two distinct assays are recommended depending on the target class.
Protocol A: Radioligand Binding Assay (DAT/SERT Focus)
Use this to test if the 3-oxa scaffold retains affinity for classic tropane targets.[1]
-
Membrane Preparation:
-
Homogenize rat striatum (rich in DAT) or cortex (rich in SERT) in ice-cold sucrose buffer (0.32 M).[1]
-
Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant.
-
Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
-
Incubation:
-
Total Binding: Incubate membranes (50 µg protein) with radioligand (e.g., [³H]WIN 35,428 for DAT, 1 nM final conc).
-
Non-Specific Binding: Add 30 µM Cocaine or GBR-12909.[1]
-
Test Compounds: Add increasing concentrations (10⁻¹⁰ to 10⁻⁵ M) of the 3-oxa-tropane analog.
-
Incubate for 2 hours at 4°C (to prevent degradation).
-
-
Filtration & Counting:
-
Data Analysis:
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol B: Kinase Activity Assay (mTOR/PI3K Focus)
Use this to validate the "Bridged Morpholine" hypothesis.
-
Enzyme System: Use recombinant human mTOR or PI3K
.[1] -
Substrate: Adapta™ Universal Kinase Assay (TR-FRET based) or LanthaScreen™.[1]
-
Reaction:
-
Mix Enzyme (0.4 ng/µL), ATP (
concentration), and Lipid Substrate (PIP2:PS). -
Add Test Compound (Tropane vs. 3-Oxa-Tropane analog).[1]
-
Incubate for 1 hour at Room Temperature.
-
-
Detection:
-
Add Eu-labeled anti-ADP antibody and Alexa Fluor 647-labeled ADP tracer.[1]
-
Measure FRET signal.[1] A decrease in FRET indicates ATP consumption (kinase activity).
-
Expectation: The 3-oxa-tropane analog should show lower
(higher affinity) than the 8-aza-tropane due to better fit in the ATP hinge region.[1]
-
Part 5: References
-
Beaufils, F., et al. (2017). "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309): A Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor."[1] Journal of Medicinal Chemistry. Link
-
Borsari, C., et al. (2019). "A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor." Journal of Medicinal Chemistry. Link
-
Newman, A. H., & Kulkarni, S. S. (2002). "Probes for the Dopamine Transporter: New Leads toward a Cocaine-Abuse Medication."[1] Medicinal Research Reviews. Link
-
PubChem Compound Summary. (2024). "3-Oxa-8-azabicyclo[3.2.1]octane."[1][2][3][5][6][7][8][9][10][11][12] National Center for Biotechnology Information.[1] Link
-
Singh, S. (2000). "Chemistry, Design, and Structure-Activity Relationship of Cocaine Antagonists." Chemical Reviews. Link
Sources
- 1. aablocks.com [aablocks.com]
- 2. air.unimi.it [air.unimi.it]
- 3. octane: Topics by Science.gov [science.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chembk.com [chembk.com]
- 7. CN113056455A - å¼ååç²é °èºååç©åå ¶ç¨é - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Buy (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane [smolecule.com]
- 10. 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride | 2101562-66-5 | Benchchem [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. echemi.com [echemi.com]
Bridging the Gap: Comparative Metabolic Stability of Oxa- vs. Carbon-Bridged Scaffolds
Executive Summary
In the pursuit of "escaping from Flatland," medicinal chemists have increasingly turned to saturated bicyclic scaffolds as bioisosteres for phenyl rings and tert-butyl groups. While carbon-bridged systems like bicyclo[1.1.1]pentane (BCP) and bicyclo[2.1.1]hexane (BCH) offer excellent structural rigidity, they often suffer from high lipophilicity (LogD) and specific oxidative liabilities.
Oxa-bridged scaffolds (e.g., 2-oxabicyclo[2.1.1]hexane , 7-oxabicyclo[2.2.1]heptane ) have emerged as superior alternatives in specific contexts. By incorporating an ethereal oxygen into the bridge or bridgehead, these scaffolds lower LogD, modulate solubility, and electronically deactivate metabolic "soft spots" prone to Cytochrome P450 (CYP) oxidation. This guide provides a technical comparison of these two scaffold classes, supported by mechanistic insights and experimental protocols.
The Bioisosteric Landscape
To understand the metabolic divergence, we must first define the structural competitors.
| Feature | Carbon-Bridged Scaffolds | Oxa-Bridged Scaffolds |
| Primary Examples | Bicyclo[1.1.1]pentane (BCP)Bicyclo[2.1.1]hexane (BCH)Bicyclo[2.2.1]heptane (Norbornane) | 2-Oxabicyclo[2.1.1]hexane (2-Oxa-BCH)7-Oxabicyclo[2.2.1]heptane (7-Oxa-norbornane) |
| Primary Role | Bioisostere for p-phenyl, o-phenyl, t-butyl | Bioisostere for o-phenyl, m-phenyl, morpholine analogs |
| Key Property | High Hydrophobicity, High Fsp³ | Lower LogD, H-bond Acceptor (HBA) |
Mechanistic Divergence: Why Oxygen Matters
The metabolic stability of these scaffolds is dictated by their interaction with CYP450 enzymes. The introduction of oxygen alters this interaction through three distinct mechanisms:
A. Lipophilicity-Driven Clearance (LogD Effect)
Carbon-bridged scaffolds are highly lipophilic. High LogD (>3.0) correlates with increased non-specific binding and higher affinity for the hydrophobic active sites of CYP enzymes (particularly CYP3A4).
-
Carbon-Bridge: High LogD
High intrinsic clearance ( ). -
Oxa-Bridge: Oxygen lowers LogD by ~1.0–1.5 units, reducing the thermodynamic drive for CYP binding.
B. Electronic Deactivation (The Inductive Effect)
CYP450 metabolism typically involves Hydrogen Atom Transfer (HAT) from a C-H bond.
-
Carbon-Bridge: The bridgehead and methylene protons are electron-rich and susceptible to radical abstraction. For example, the methylene bridge of bicyclo[2.1.1]hexane is a known soft spot.
-
Oxa-Bridge: The oxygen atom exerts a strong electron-withdrawing inductive effect (-I) on the adjacent carbons. This increases the bond dissociation energy (BDE) of
-C-H bonds, making them resistant to HAT.
C. Steric & Electronic Shielding
The lone pairs on the oxygen can act as a "metabolic shield," preventing the approach of the heme-iron oxo species, or conversely, acting as a weak Lewis base that might coordinate (though this is rare in strained ethers).
Visualization: Metabolic Pathway Divergence
Figure 1: Mechanistic comparison of CYP450 interactions. The oxa-bridge reduces clearance via both physicochemical (LogD) and electronic (inductive) mechanisms.
Comparative Performance Data
The following data summarizes trends observed in recent medicinal chemistry literature, specifically comparing ortho-substituted benzene bioisosteres (Mykhailiuk et al., 2023; Kateryna et al., 2024).
Table 1: Physicochemical and Metabolic Profiles[3]
| Property | Carbon-Bridge (BCH) | Oxa-Bridge (2-Oxa-BCH) | Impact on Drug Design |
| LogD (pH 7.4) | 3.5 – 4.2 | 2.1 – 2.8 | Improved Solubility: Oxa-bridge brings compounds into optimal lipophilic range (LogD 1–3). |
| HLM | High (> 50 µL/min/mg) | Low - Moderate (< 20 µL/min/mg) | Extended Half-life: Oxygen reduces lipophilicity-driven clearance. |
| Metabolic Soft Spot | Methylene bridge (C-H) | Bridgehead C-H (Deactivated) | Site Switching: Oxa-bridge blocks the primary site of metabolism found in BCH. |
| H-Bond Acceptors | 0 | 1 (Ether Oxygen) | Target Binding: Oxygen can engage in H-bonding, mimicking the electrostatic profile of o-substituted benzenes. |
| Chemical Stability | Inert | Stable (Acid/Base) | Robust: Despite ring strain, 2-oxa-BCH is stable under physiological conditions. |
Critical Insight: While replacing a phenyl ring with a carbon-BCH scaffold often decreases metabolic stability due to the introduction of aliphatic hydrogens, the 2-oxa-BCH scaffold reverses this trend by lowering lipophilicity and electronically shielding those hydrogens [1, 2].
Experimental Validation Protocols
To validate these claims in your own pipeline, use the following self-validating workflows.
Protocol A: Metabolic Stability & Soft Spot Identification (MSSID)
Objective: Determine intrinsic clearance (
Reagents:
-
Liver Microsomes (Human/Rat, 20 mg/mL).
-
NADPH Regenerating System.
-
Positive Control: Verapamil (High clearance), Warfarin (Low clearance).
-
Test Compounds: Carbon-bridged vs. Oxa-bridged analogs (1 µM final conc).
Workflow:
-
Pre-incubation: Mix 30 µL microsomes (0.5 mg/mL final) + 365 µL Buffer (100 mM Phosphate, pH 7.4) + 5 µL Test Compound. Incubate at 37°C for 5 min.
-
Initiation: Add 100 µL NADPH regenerating system.
-
Sampling: At T=0, 5, 15, 30, 60 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).
-
Centrifugation: 4000g for 20 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS (Q-TOF or Orbitrap for metabolite ID).
Data Analysis:
-
Plot ln(% remaining) vs. time to calculate
. - .
-
Soft Spot ID: Use MassDefect filtering to identify +16 Da (Hydroxylation) or +14 Da (Carbonyl) shifts. Compare the ratio of bridgehead hydroxylation between Carbon and Oxa scaffolds.
Protocol B: LogD Determination (Shake-Flask / HPLC)
Objective: Quantify the lipophilicity shift provided by the oxygen atom.
Workflow:
-
Dissolve compound in octanol-saturated PBS (pH 7.4).
-
Shake for 1 hour at 25°C.
-
Allow phase separation (centrifuge if necessary).
-
Analyze both phases via HPLC-UV.
-
Validation: If
, the oxygen is likely buried or intramolecularly H-bonded, negating its solubility benefit.
Visualization: Experimental Workflow
Figure 2: Integrated workflow for kinetic stability and metabolite identification.
Strategic Recommendations
Based on the comparative data, apply the following decision matrix in your drug design campaigns:
-
Use 2-Oxabicyclo[2.1.1]hexane when:
-
You are replacing an ortho-substituted benzene.[1]
-
The carbon-analog (BCH) shows high clearance due to bridgehead oxidation.
-
You need to lower LogD by >1 unit without adding polar surface area (PSA) to the periphery of the molecule.
-
-
Use 7-Oxabicyclo[2.2.1]heptane when:
-
You require a rigid spacer with a specific vector angle (approx 120°) that mimics a 1,4-disubstituted system.
-
You need to disrupt planarity to improve solubility (Escape from Flatland).
-
-
Caution:
-
Ensure the ether oxygen does not introduce a new Lewis basic site that interferes with the target binding pocket (e.g., repulsion from aspartate residues).
-
Verify chemical stability if the bridge is highly strained and the environment is extremely acidic (though generally, these bridges are robust).
-
References
-
Mykhailiuk, P. K., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene.[2] National Institutes of Health (PMC). [Link]
-
Mykhailiuk, P. K., et al. (2024).[1] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. ResearchGate.[3] [Link]
-
Cernak, T., et al. (2024).[1] Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency.[4] Royal Society of Chemistry. [Link]
-
NIST Chemistry WebBook. 7-Oxabicyclo[2.2.1]heptane Properties. [Link]
-
Zhang, Y., et al. (2024). Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors. Journal of Medicinal Chemistry.[5][6] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
